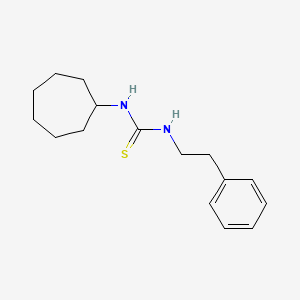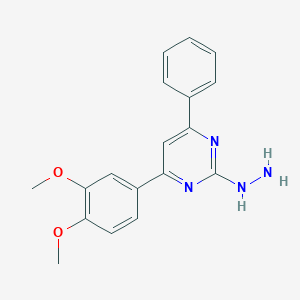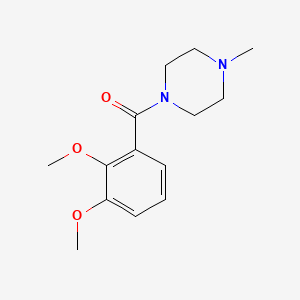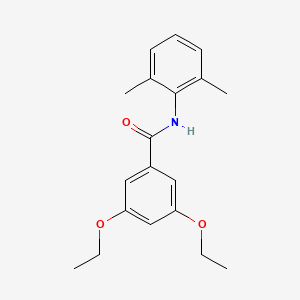
N-cycloheptyl-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2-phenylethyl)thiourea (CHEPTU) is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)thiourea is complex and not fully understood. However, it is thought that N-cycloheptyl-N'-(2-phenylethyl)thiourea exerts its effects by binding to specific sites on enzymes and receptors in the body. This binding can either activate or inhibit the activity of these proteins, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects in the body. For example, studies have demonstrated that N-cycloheptyl-N'-(2-phenylethyl)thiourea can inhibit the activity of acyl-CoA:cholesterol acyltransferase, leading to a reduction in cholesterol synthesis. Additionally, N-cycloheptyl-N'-(2-phenylethyl)thiourea has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-N'-(2-phenylethyl)thiourea in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This makes it a valuable tool for researchers investigating the role of these proteins in various physiological processes. However, one limitation of using N-cycloheptyl-N'-(2-phenylethyl)thiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving N-cycloheptyl-N'-(2-phenylethyl)thiourea. For example, researchers could investigate the use of N-cycloheptyl-N'-(2-phenylethyl)thiourea in the development of new cholesterol-lowering drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of N-cycloheptyl-N'-(2-phenylethyl)thiourea and its effects on various physiological processes. Finally, researchers could investigate the potential use of N-cycloheptyl-N'-(2-phenylethyl)thiourea in the treatment of inflammatory diseases and other conditions.
Méthodes De Synthèse
N-cycloheptyl-N'-(2-phenylethyl)thiourea can be synthesized through a multi-step process that involves the reaction of cycloheptylamine with phenylethyl isothiocyanate. The resulting product is then treated with hydrochloric acid to yield N-cycloheptyl-N'-(2-phenylethyl)thiourea in its pure form. This synthesis method has been well-established and is widely used to produce high-quality N-cycloheptyl-N'-(2-phenylethyl)thiourea for research purposes.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2-phenylethyl)thiourea has been used in a variety of scientific research applications due to its ability to modulate the activity of certain enzymes and receptors in the body. For example, studies have shown that N-cycloheptyl-N'-(2-phenylethyl)thiourea can inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase, which is involved in the synthesis of cholesterol. This makes N-cycloheptyl-N'-(2-phenylethyl)thiourea a potential candidate for the development of new cholesterol-lowering drugs.
Propriétés
IUPAC Name |
1-cycloheptyl-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c19-16(18-15-10-6-1-2-7-11-15)17-13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIVOYTTMIHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)

![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)


![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)